Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features an ethyl ester group, an amino group, and a methylsulfonyl group attached to the phenyl ring, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylsulfonylphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazole ring.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized in large batches using reactors designed to handle high temperatures and pressures.
Continuous Flow Process: Some manufacturers may employ continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used, often under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic reagents like nitric acid or halogens (e.g., bromine) are used, typically in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Nitrated or halogenated pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of new biological probes and imaging agents. Medicine: Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate: Similar structure but with a different position of the methylsulfonyl group on the phenyl ring.
Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate: Similar pyrazole core but with a methoxy group instead of a methylsulfonyl group.
Uniqueness: Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.
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Properties
IUPAC Name |
ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)21(2,18)19/h4-8H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVXYNJMGOXZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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